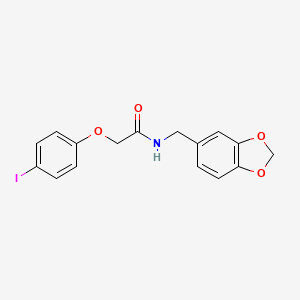
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-iodophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-IODOPHENOXY)ACETAMIDE is a complex organic compound that features a benzodioxole ring and an iodophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-IODOPHENOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and iodophenoxy intermediates. One common method involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate is then reacted with aryloxymethyloxiranes to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-IODOPHENOXY)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzodioxole derivatives.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-IODOPHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including anticancer and antioxidant properties
Industry: The compound’s unique structural properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-IODOPHENOXY)ACETAMIDE exerts its effects is not fully understood. studies suggest that it may interact with specific molecular targets and pathways involved in cell cycle regulation and apoptosis . For example, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cell lines .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole ring but differs in its overall structure and functional groups.
1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-N-{1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl}(2H)cyclopropane-1-carboxamide: Another compound with a benzodioxole ring, used in different research contexts.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-IODOPHENOXY)ACETAMIDE is unique due to the presence of both the benzodioxole and iodophenoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H14INO4 |
|---|---|
Molecular Weight |
411.19 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-iodophenoxy)acetamide |
InChI |
InChI=1S/C16H14INO4/c17-12-2-4-13(5-3-12)20-9-16(19)18-8-11-1-6-14-15(7-11)22-10-21-14/h1-7H,8-10H2,(H,18,19) |
InChI Key |
SVZAHARBADUMFY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [3-(3-chlorophenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B11080853.png)
![Methyl 2-[(5-chloro-4-methyl-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B11080854.png)

![N-(4-chlorophenyl)-2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]-1,3-thiazolidine-3-carbothioamide](/img/structure/B11080870.png)
![2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B11080873.png)
![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11080879.png)
![11-(2,3,4-trimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11080882.png)
![[1,2,4]Triazole, 4-amino-3-ethyl-5-[N'-[5-(4-trifluoromethoxyphenyl)furan-2-ylmethylene]hydrazino]-](/img/structure/B11080887.png)
![1-(3-Chloro-4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11080895.png)
![4-bromo-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]propan-2-yl}benzamide](/img/structure/B11080902.png)

![Ethyl 4-[4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11080922.png)
![8-(2-Pyridyl)-7,8-dihydro-13H-benzo[F]indeno[1,2-C]quinolin-13-one](/img/structure/B11080923.png)

